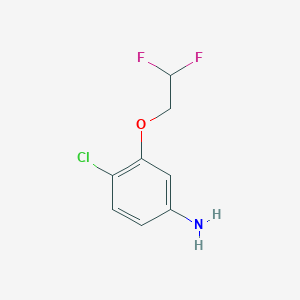

4-Chloro-3-(2,2-difluoroethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.61 g/mol It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 4-position and a difluoroethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2-difluoroethoxy)aniline typically involves the following steps:

Starting Material: The synthesis begins with trichloromethoxybenzene.

Selective Fluorination: Trichloromethoxybenzene undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.

Reduction: Finally, the nitro group is reduced to an amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of selective fluorination, nitration, and reduction, but with optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present.

Substitution: The chloro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-Chloro-3-(2,2-difluoroethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-(2,2-difluoroethoxy)aniline: This compound has a similar structure but with the chloro and difluoroethoxy groups at different positions.

4-Chloro-2-(2,2-difluoroethoxy)aniline: Another isomer with the difluoroethoxy group at the 2-position.

Uniqueness

4-Chloro-3-(2,2-difluoroethoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and difluoroethoxy groups can affect the compound’s interaction with other molecules and its overall properties .

Biological Activity

4-Chloro-3-(2,2-difluoroethoxy)aniline is an organic compound that has garnered attention due to its potential biological activity. Its unique structure, characterized by a chloro group and a difluoroethoxy moiety attached to an aniline framework, suggests possible interactions with biological targets that could influence various cellular pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9ClF2NO

- Molecular Weight : 207.6 g/mol

- Structural Features :

- Chloro group at the para position relative to the aniline nitrogen.

- Difluoroethoxy group providing enhanced lipophilicity and potential for receptor interactions.

Preliminary studies indicate that this compound may modulate enzyme activities and influence signaling pathways related to inflammation and cell proliferation. It has been suggested that this compound interacts with specific molecular targets, potentially including:

- Enzymes : Inhibition or modulation of enzyme activity related to metabolic pathways.

- Receptors : Interaction with receptors involved in cell signaling, which may affect processes such as apoptosis and proliferation.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance:

- Cell Proliferation Assays : Studies demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Pathways : The compound may influence inflammatory pathways, although specific mechanisms remain under investigation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-3-(trifluoroethoxy)aniline | Contains trifluoroethoxy instead of difluoroethoxy | Enhanced reactivity due to additional fluorine atom |

| 4-Chloro-3-fluoroaniline | Contains a fluoro group instead of difluoroethoxy | Used as a building block in antimalarial drug synthesis |

| 4-Chloro-2-(methoxy)aniline | Contains a methoxy group | Different electronic effects compared to difluoroethoxy |

This comparison highlights the unique properties of this compound and its potential advantages in drug design.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity :

- A study conducted on various cancer cell lines showed that this compound inhibited cell growth significantly at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Inflammatory Response Modulation :

- Research indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Properties

Molecular Formula |

C8H8ClF2NO |

|---|---|

Molecular Weight |

207.60 g/mol |

IUPAC Name |

4-chloro-3-(2,2-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H8ClF2NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2 |

InChI Key |

MLMXWRSSAAIURL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)OCC(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.